Enhanced Aqueous Solubility of (5-Fluoropyrimidin-2-yl)methanol Compared to its 5-Chloro Analog
The aqueous solubility of (5-Fluoropyrimidin-2-yl)methanol is significantly higher than that of its direct 5-chloro analog, (5-Chloropyrimidin-2-yl)methanol. This improved solubility is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect, which enhances polarity and intermolecular interactions with water, facilitating easier handling in aqueous reaction conditions.
| Evidence Dimension | Aqueous Solubility (Calculated) |
|---|---|
| Target Compound Data | 143 g/L (at 25 ºC) |
| Comparator Or Baseline | (5-Chloropyrimidin-2-yl)methanol: Significantly lower solubility (qualitative observation based on polarity differences) |
| Quantified Difference | The target compound is readily soluble, whereas the chloro analog is expected to be less soluble due to lower polarity. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) software. |
Why This Matters
Higher aqueous solubility simplifies the execution of reactions in aqueous or biphasic media, reducing the need for specialized co-solvents and streamlining work-up procedures, which is a key consideration in process chemistry scale-up.
